methyl 3-iodopropanoate

Descripción general

Descripción

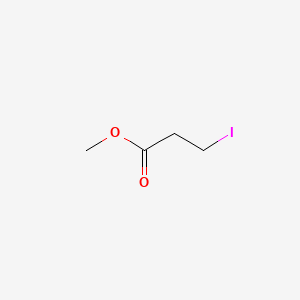

methyl 3-iodopropanoate is an organic compound with the molecular formula C4H7IO2 It is an ester derived from propionic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and an iodine atom is attached to the third carbon of the propionic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-iodo-, methyl ester typically involves the esterification of 3-iodopropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of propionic acid, 3-iodo-, methyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The iodine atom in propionic acid, 3-iodo-, methyl ester can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The ester can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Major Products Formed

Substitution: Formation of azido, cyano, or thiol derivatives.

Reduction: Formation of 3-iodopropanol.

Oxidation: Formation of 3-iodopropionic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3-iodopropanoate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse transformations, such as nucleophilic substitutions where the iodine atom can be replaced by various nucleophiles .

Medicinal Chemistry

The compound is utilized in developing iodinated contrast agents for medical imaging. Its unique reactivity makes it suitable for synthesizing compounds that enhance imaging techniques .

Enzyme Studies

In biological research, this compound is employed to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis. This application is vital for understanding enzymatic mechanisms and developing enzyme inhibitors .

Peptide Synthesis

This compound acts as an important building block in synthesizing peptides and amino acid derivatives, which are essential for drug development and biological research .

Enzyme Interaction Studies

Research has demonstrated that this compound can effectively modify enzyme activity in ester hydrolysis reactions. This capability indicates its potential as a tool for probing enzyme mechanisms .

Pharmacological Potential

Investigations into its use as a building block for synthesizing new drugs have revealed that derivatives of this compound exhibit promising activity against specific targets involved in pain management .

The biological activity of this compound is linked to its ability to undergo hydrolysis in biological systems, yielding 3-iodopropionic acid and methanol. This reaction is facilitated by enzymatic processes, making it a valuable compound for studying metabolic pathways.

Mecanismo De Acción

The mechanism of action of propionic acid, 3-iodo-, methyl ester involves its interaction with nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of 3-iodopropionic acid and methanol. The iodine atom can participate in substitution reactions, where it is replaced by other nucleophiles.

Comparación Con Compuestos Similares

Similar Compounds

- Propionic acid, 3-bromo-, methyl ester

- Propionic acid, 3-chloro-, methyl ester

- Propionic acid, 3-fluoro-, methyl ester

Comparison

methyl 3-iodopropanoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes the compound more reactive in nucleophilic substitution reactions. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which are less common with other halogens.

Actividad Biológica

Methyl 3-iodopropanoate (CAS Number: 5029-66-3) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an iodine atom, which enhances its reactivity compared to other halogenated compounds. The iodine atom's larger size and polarizability facilitate nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The compound can undergo hydrolysis to yield 3-iodopropionic acid and methanol, with the ester group being susceptible to enzymatic hydrolysis in biological systems .

Table 1: Comparison of Halogenated Propanoates

| Compound | Halogen | Reactivity |

|---|---|---|

| This compound | Iodine | High |

| Methyl 3-bromopropanoate | Bromine | Moderate |

| Methyl 3-chloropropanoate | Chlorine | Low |

| Methyl 3-fluoropropanoate | Fluorine | Very Low |

Biological Applications

- Medicinal Chemistry : this compound serves as a precursor for the synthesis of iodinated contrast agents used in medical imaging. Its ability to participate in nucleophilic reactions makes it suitable for creating various pharmaceutical compounds .

- Enzyme Studies : The compound is utilized in studies involving enzyme-catalyzed reactions, particularly those related to ester hydrolysis. This application is crucial for understanding enzyme mechanisms and developing enzyme inhibitors .

- Synthesis of Peptides : this compound can act as an intermediate in the synthesis of complex peptides and amino acid derivatives, which are essential in drug development and biological research .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Enzyme Interaction Studies : Research demonstrated that this compound could effectively modify enzyme activity in ester hydrolysis reactions, indicating its potential as a tool for probing enzyme mechanisms .

- Pharmacological Potential : Investigations into its use as a building block for synthesizing new drugs revealed that derivatives of this compound exhibited promising activity against specific targets, including those involved in pain management .

Propiedades

IUPAC Name |

methyl 3-iodopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c1-7-4(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYZNTTWHIYCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198295 | |

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5029-66-3 | |

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.